Chymostatin

Vue d'ensemble

Description

Chymostatin is a bioactive peptide of microbial origin that acts as a protease inhibitor with selectivity for chymotrypsin-like serine proteases . It is a small molecule that belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Synthesis Analysis

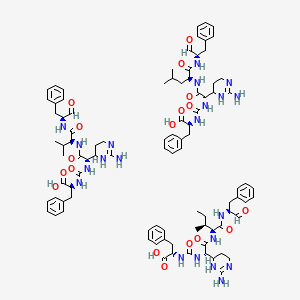

Chymostatin is a mixture of three components, A, B, and C. The component A being N -[((S)-1-carboxy-2-phenylethyl)-carbamoyl]-α-[2-iminohexahydro-4(S)-pyrimidyl]-L-glycyl-L-leucyl-phenylalaninal. The other two components B and C differ in that the L-leucyl residue is substituted by L-valine and L-isoleucine, respectively .

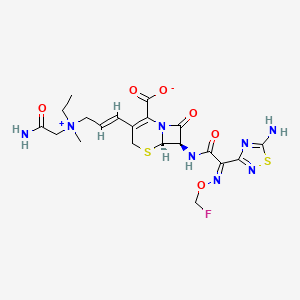

Molecular Structure Analysis

The molecular structure of Chymostatin is represented by the chemical formula C31H41N7O6 . Its average weight is 607.712 and its monoisotopic weight is 607.311832068 .

Chemical Reactions Analysis

Chymostatin is known to inhibit the activity of several proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases such as cathepsins A, B, C, B, H, and L . It weakly inhibits human leucocyte elastase .

Physical And Chemical Properties Analysis

Chymostatin is a crystalline solid that is soluble in acetic acid at a concentration of 20 mg/mL . It has a molecular weight of 607.71 and a melting point of 205 °C .

Applications De Recherche Scientifique

Protease Inhibition

Chymostatin is a strong inhibitor of many proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases such as cathepsins A,B,C, B, H, and L . It weakly inhibits human leucocyte elastase. It is effective at a final concentration of 100 to 200 μg/ml (10 to 100 μM) .

Industrial Microbiology and Biotechnology

Chymostatin can combine with pepstatin to eliminate extracellular protease activity in cultures of Aspergillus niger NRRL-3 . This is particularly useful in the production of recombinant heterologous proteins, where Aspergillus proteases can degrade the proteins in the extracellular medium .

Attenuation of ER Stress and Apoptosis

The combination of chymase inhibitor chymostatin and renin inhibitor aliskiren has been shown to markedly attenuate ER stress and apoptosis induced by lipid overload in cultured tubular cells . This suggests a role of intracellular RAS in lipid-associated kidney diseases .

Commercial Enzyme Production

Aspergillus species have been used as workhorses in commercial enzyme production processes because high extracellular enzyme productivities can be consistently achieved . Chymostatin’s ability to inhibit protease activity can help maintain the integrity of these enzymes .

Recombinant Protein Production

The potential of using these protease inhibitors in cultures of recombinant Aspergillus strains producing heterologous proteins will now be investigated to determine if the previously observed recombinant protein denaturing effects of Aspergillus proteases can be negated .

Research in Lipid-Associated Kidney Diseases

The combination of chymostatin and aliskiren has been used in research to understand the role of intracellular RAS in lipid-associated kidney diseases .

Orientations Futures

Chymostatin has shown potential in the treatment of various diseases. For instance, it has been found to inhibit lung cancer cell proliferation and COVID-19 Mpro in vitro . Additionally, it has been suggested that orally active inhibitors of chymase, such as Chymostatin, may have a place in the treatment of vascular diseases where injury-induced mast cell degranulation contributes to the pathology .

Mécanisme D'action

Target of Action

Chymostatin is a known inhibitor of chymotrypsin-like serine proteases . It primarily targets Peptide amidase in Pseudomonas maltophilia . Chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells, is also a significant target of Chymostatin .

Result of Action

The inhibition of chymase by Chymostatin has several molecular and cellular effects. It can suppress ER stress and apoptosis induced by lipid overload in cultured tubular cells . It also inhibits the proliferation of human H441 lung cancer cells .

Action Environment

The action, efficacy, and stability of Chymostatin can be influenced by various environmental factors. For instance, the presence of lipids can impact the effectiveness of Chymostatin. It has been shown that a combination treatment of Chymostatin and another inhibitor can attenuate lipid-induced renal tubular cell injury . Furthermore, the action of Chymostatin can be influenced by the presence of other enzymes and compounds in the environment .

Propriétés

IUPAC Name |

2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXDGVXSWIXTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864183 | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |

CAS RN |

51759-76-3, 9076-44-2 | |

| Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chymostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

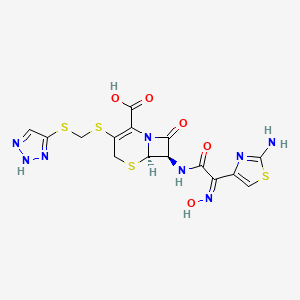

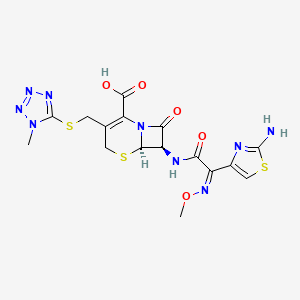

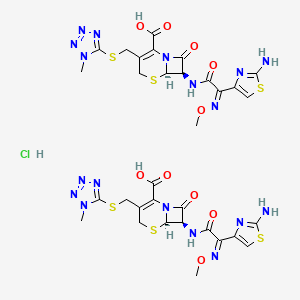

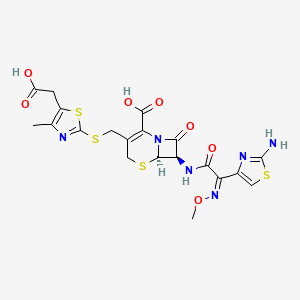

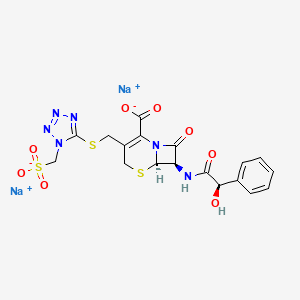

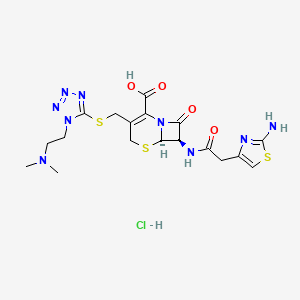

Feasible Synthetic Routes

Q & A

A: Chymostatin functions as a competitive, slow-binding inhibitor of certain proteases. It primarily targets chymotrypsin-like serine proteases and some cysteine proteases [, , ].

A: Chymostatin forms a reversible, covalent hemiacetal bond with the catalytic serine residue in the active site of chymotrypsin-like proteases. This binding involves a two-step process: initial rapid binding followed by a slow conformational change leading to a stable enzyme-inhibitor complex [, ].

A: The slow-binding nature of chymostatin's inhibition allows for the determination of kinetic parameters such as association (Kon) and dissociation (Koff) rate constants, providing valuable insights into its interaction with target proteases [].

A: Yes, chymostatin demonstrates a higher potency for chymotrypsin compared to cathepsin G, attributed to differences in the association rate constant (Kon) []. This selectivity is further influenced by specific amino acid residues within the active site of target proteases [].

A: Chymostatin has been shown to decrease protein breakdown in muscle tissues, likely by inhibiting lysosomal and calcium-activated proteases []. It has also been implicated in reducing lung cancer cell proliferation by inhibiting cathepsin L [].

A: While the provided research papers do not explicitly state the molecular formula and weight of chymostatin, they describe it as a "peptide-derived aldehyde" [] and a "hydrophobic tetrapeptide aldehyde" []. They also highlight its structural similarity to other known chymostatins and its derivatives.

A: Chymostatin's inhibitory activity is dependent on its aldehyde group, as demonstrated by the loss of activity upon NaBH4 reduction, suggesting susceptibility to reducing conditions []. Additionally, specific information on chymostatin's stability across varying pH, temperature, and storage conditions is not extensively elaborated upon in the provided research.

A: Chymostatin's primary application stems from its ability to inhibit proteases, making it a valuable tool in studying protease-mediated processes like protein degradation, enzyme activation, and disease pathogenesis [, , , , ].

A: Yes, molecular mechanics and semiempirical molecular orbital calculations have been utilized to analyze the binding energy and interaction mechanisms between chymostatin and its target proteases [, ]. These methods provide insights into the structure-activity relationship of chymostatin and its derivatives.

A: Research on synthetic analogues of chymostatin revealed that certain structural features are crucial for its inhibitory activity against specific proteases. For example, replacing phenylalanine with tyrosine in chymostatin derivatives resulted in potent inhibition of both chymotrypsin and papain [, ]. Additionally, modifications influencing the interaction with the S1 subsite of proteases significantly impact chymostatin's potency and selectivity [].

A: One study explored the encapsulation of chymostatin within a self-nanoemulsifying drug delivery system (SNEDDS) to enhance the intestinal permeability of exendin-4 []. This approach highlights the potential of utilizing formulation strategies to overcome limitations associated with chymostatin's delivery and bioavailability.

ANone: The provided research primarily focuses on the biochemical and pharmacological aspects of chymostatin. Specific details regarding SHE regulations and compliance are not discussed in these excerpts.

A: While the research highlights chymostatin's efficacy in vitro [] and in vivo using animal models [, , ], specific details regarding its ADME profile are not extensively covered within these excerpts.

A: Researchers have employed various animal models, including mice and rats, to investigate chymostatin's effects on protein degradation in muscle tissue [], lung cancer cell proliferation [], and its role in cardiovascular function [, ].

ANone: Information regarding chymostatin's toxicity, adverse effects, and long-term safety is not explicitly discussed within the provided research excerpts.

A: One study demonstrated the use of SNEDDS to enhance the intestinal permeability of exendin-4 co-loaded with chymostatin [], suggesting the potential for targeted delivery approaches.

A: The research mentions using techniques such as high-performance liquid chromatography (HPLC) for purifying chymostatin derivatives []. Additionally, enzyme assays using specific substrates are common for determining chymostatin's inhibitory activity against target proteases [, , , , ].

ANone: The provided research primarily focuses on chymostatin's biochemical and pharmacological properties. Specific information regarding its environmental impact, degradation pathways, or mitigation strategies is not discussed within these excerpts.

ANone: While the research highlights the use of chymostatin in various experimental settings, specific details concerning its dissolution rate and solubility in different media are not explicitly provided.

ANone: While the research mentions employing techniques like HPLC and enzyme assays, specific details regarding the validation of these methods are not elaborated upon in the provided excerpts.

ANone: Specific information regarding quality control and assurance procedures during the development, manufacturing, and distribution of chymostatin is not discussed within the provided research.

ANone: The research papers primarily focus on chymostatin's interactions with target proteases and their downstream effects. Specific details regarding its immunogenicity, drug transporter interactions, or effects on metabolizing enzymes are not extensively covered in these excerpts.

ANone: While the research demonstrates the use of chymostatin in cellular and animal models, specific information regarding its long-term biocompatibility and biodegradability is not discussed within the provided research.

A: Several other protease inhibitors, such as leupeptin, antipain, pepstatin, and synthetic analogues, have been investigated for their effects on various biological processes [, , , ]. These compounds offer alternative options for researchers exploring protease inhibition strategies.

ANone: The provided research does not discuss specific strategies for recycling chymostatin or managing its waste.

A: Essential resources include access to purified chymostatin and its analogues, established cell lines and animal models, and techniques such as enzyme assays, protein analysis, and molecular modeling tools [, , , , ].

A: The discovery of chymostatin from Streptomyces and its characterization as a potent protease inhibitor marked a significant milestone [, ]. Research on chymostatin has contributed to our understanding of protease-mediated processes and their roles in various physiological and pathological conditions, paving the way for potential therapeutic interventions targeting specific proteases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.